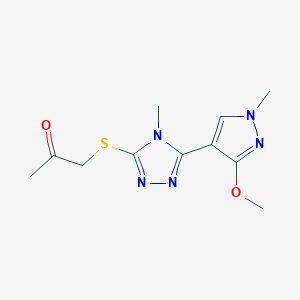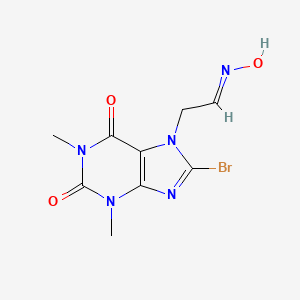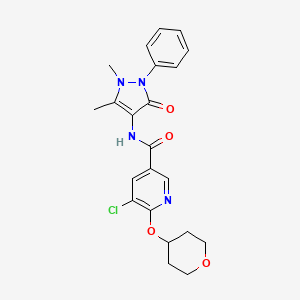
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. This structure is present in many important biological molecules, such as histidine and the nucleic acid bases adenine and guanine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a phenyl group, a thioether linkage, and a trifluoromethyl group. The presence of these different groups would likely confer a range of properties to the molecule, including the ability to participate in a variety of chemical reactions .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of reactions, including N-alkylation, N-acylation, and reactions at the carbon atoms of the imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its various functional groups. For example, the imidazole ring might confer basicity, while the trifluoromethyl group could add electronegativity .科学的研究の応用
Synthesis and Structural Analysis
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide and its derivatives are extensively utilized in the synthesis of various compounds, showcasing their significance in chemical synthesis and pharmaceuticals. Notably, the compound has been instrumental in the synthesis of Nilotinib, an antitumor agent, through a series of chemical reactions, emphasizing its role in medicinal chemistry (Wang Cong-zhan, 2009). Additionally, its structural properties have been characterized using various spectroscopic techniques, including UV–vis, IR, 1H/13C NMR, mass spectrometry, and elemental analyses, highlighting its versatility in chemical synthesis and analysis (Y. Ünver et al., 2009).
Anticancer Activities
Compounds derived from this compound have demonstrated significant anticancer activities. For instance, a series of substituted benzamides were synthesized, starting from this compound, and showed promising anticancer activity against various cancer cell lines, indicating its potential in developing new anticancer therapies (B. Ravinaik et al., 2021). Similarly, novel imidazole acyl urea derivatives synthesized from this compound exhibited comparable inhibitory activities to Sorafenib against human gastric carcinoma cells, further highlighting its relevance in anticancer drug development (Y. Zhu, 2015).
Photodynamic Therapy for Cancer
The derivatives of this compound have also found applications in photodynamic therapy for cancer. Specifically, imidazole-modified porphyrin, a derivative of this compound, has shown pH-responsive behavior, producing significantly more singlet oxygen molecules at acidic pH levels, commonly found in tumor environments. This property makes it a potential sensitizer for photodynamic therapy, offering a targeted approach to cancer treatment (Xianchun Zhu et al., 2011).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its properties and potential applications. Given the importance of imidazole derivatives in biology and medicine, it’s possible that this compound could have interesting biological activity that could be explored in future studies .
特性
IUPAC Name |
N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c20-19(21,22)15-8-6-14(7-9-15)17(26)23-10-11-27-18-24-12-16(25-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOIKGDQJFPNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2625322.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/no-structure.png)
![3-(4-Chlorobenzyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2625327.png)
![3-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-3-ol dihydrochloride](/img/structure/B2625328.png)


![2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2625337.png)


![(5E)-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2625341.png)

![3-isobutyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625343.png)